molecular formula C9H9KO3S B12651093 Potassium indan-5-sulphonate CAS No. 50402-68-1

Potassium indan-5-sulphonate

Cat. No.: B12651093
CAS No.: 50402-68-1
M. Wt: 236.33 g/mol
InChI Key: ZUQAFPQAUPXVOS-UHFFFAOYSA-M
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Description

Potassium indan-5-sulphonate (chemical formula: C₉H₇KO₃S) is a sulfonate salt derived from indan-5-sulphonic acid. Sulfonates are widely used in industrial and pharmaceutical applications due to their solubility, stability, and ionic properties. Key functional characteristics of this compound likely include:

  • Solubility: High water solubility typical of sulfonate salts (e.g., dipotassium 7-hydroxynaphthalene-1,3-disulphonate is fully water-soluble ).
  • Stability: Resistance to hydrolysis under standard conditions, as seen in sodium thiosulfate .
  • Applications: Potential roles as a stabilizer, catalyst, or intermediate in organic synthesis, similar to aluminium potassium sulfate’s use as a firming agent .

Properties

CAS No.

50402-68-1

Molecular Formula

C9H9KO3S

Molecular Weight

236.33 g/mol

IUPAC Name

potassium;2,3-dihydro-1H-indene-5-sulfonate

InChI

InChI=1S/C9H10O3S.K/c10-13(11,12)9-5-4-7-2-1-3-8(7)6-9;/h4-6H,1-3H2,(H,10,11,12);/q;+1/p-1

InChI Key

ZUQAFPQAUPXVOS-UHFFFAOYSA-M

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)S(=O)(=O)[O-].[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of potassium indan-5-sulphonate typically involves the sulfonation of indan. The process begins with the sulfonation of indan using concentrated sulfuric acid to produce indan-5-sulfonic acid. This intermediate is then neutralized with potassium hydroxide to yield this compound .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

Chemical Reactions Analysis

Types of Reactions: Potassium indan-5-sulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various sulfonic acid derivatives, sulfonates, and substituted indan compounds .

Scientific Research Applications

Medical Applications

Potassium Indan-5-Sulphonate as a Potassium Binder

This compound is primarily recognized for its application as a potassium binder in managing hyperkalemia, particularly in patients with chronic kidney disease. The compound works by exchanging potassium ions in the gastrointestinal tract, thus facilitating the excretion of excess potassium through feces.

Case Study: Efficacy in Hyperkalemia Management

A retrospective cohort study involving patients with chronic kidney disease demonstrated that administration of sodium polystyrene sulfonate (a related compound) resulted in a significant decrease in serum potassium levels within 24 hours. The median reduction was 0.8 mEq/L, showcasing the effectiveness of sulfonate compounds in clinical settings .

Table 1: Summary of Clinical Outcomes with this compound

Study ReferencePatient PopulationDosageOutcomeTimeframe
CKD Stages 4-530 gMedian potassium decrease: 0.8 mEq/L24 hours
Pediatric PHA Type 12 g per 100 mL breastmilkNormalized Na and K levels at discharge3 weeks

Organic Synthesis

Role in Chemical Reactions

This compound is utilized as a reagent in organic synthesis due to its ability to participate in electrophilic aromatic substitution reactions. Its sulfonate group enhances the electrophilicity of the indan core, making it an attractive choice for synthesizing more complex organic molecules.

Example: Synthesis of Fluorescent Dyes

The compound can be conjugated with various biomolecules, including peptides and nucleic acids, leading to the development of fluorescent probes for biological imaging applications. This versatility highlights its significance in both academic research and industrial applications.

Environmental Applications

Potential Use in Water Treatment

The ion-exchange properties of this compound suggest potential applications in water treatment processes, particularly for removing heavy metals and other contaminants from wastewater. By leveraging its ability to bind toxic ions, this compound could contribute to more sustainable water management practices.

Case Study: Heavy Metal Removal

Research has indicated that sulfonate compounds can effectively remove heavy metals from contaminated water sources. A study demonstrated that polystyrene sulfonates could reduce lead concentrations significantly, indicating a promising avenue for further exploration with this compound .

Mechanism of Action

The mechanism of action of potassium indan-5-sulphonate involves its interaction with various molecular targets. In biochemical applications, it acts as a stabilizing agent by interacting with proteins and enzymes, thereby enhancing their stability and activity. The sulfonate group plays a crucial role in these interactions by forming hydrogen bonds and ionic interactions with the target molecules .

Comparison with Similar Compounds

Sodium 2-Phenylindole-5-Sulfonate

  • Structural Similarities: Both compounds feature a sulfonate group attached to an aromatic ring system. Sodium 2-phenylindole-5-sulfonate (CAS: Not specified) includes an indole moiety, whereas potassium indan-5-sulphonate has an indan backbone.
  • Solubility : Sodium 2-phenylindole-5-sulfonate is water-soluble due to its ionic sulfonate group, akin to this compound .
  • Applications : Sodium 2-phenylindole derivatives are used in dyes and fluorescent probes, suggesting this compound may have niche roles in material science .

Dipotassium 7-Hydroxynaphthalene-1,3-Disulphonate

  • Functional Groups : Contains two sulfonate groups and a hydroxyl group, enhancing its polarity compared to this compound’s single sulfonate group .
  • Regulatory Status: Classified as non-hazardous, indicating low toxicity, which may parallel this compound’s safety profile .

Comparison with Potassium Salts of Sulfonates

Potassium Sorbate

  • Chemical Role : Potassium sorbate (C₆H₇KO₂) is a preservative, whereas this compound’s applications are less defined but may involve industrial synthesis .
  • Toxicity : Potassium sorbate has low acute toxicity (oral LD₅₀ > 5,000 mg/kg in rats), suggesting this compound may also exhibit low toxicity if structurally analogous .

Aluminium Potassium Sulfate

  • Functionality : Aluminium potassium sulfate (KAl(SO₄)₂·12H₂O) acts as a pH regulator (pH 3.0–4.0 in solution), highlighting the importance of sulfonate/potassium combinations in acidity control .
  • Solubility : Freely soluble in water, a property shared with this compound .

Physicochemical and Toxicological Comparison

Property This compound (Inferred) Sodium 2-Phenylindole-5-Sulfonate Dipotassium 7-Hydroxynaphthalene-1,3-Disulphonate Potassium Sorbate
Water Solubility High High High High
pH (10% Solution) Neutral to slightly acidic Not reported Not reported 7–8 (neutral)
Acute Toxicity (LD₅₀) Likely >1,000 mg/kg (estimated) Not reported Non-hazardous >5,000 mg/kg (rat)
Storage Stability Stable Stable Stable Stable

Biological Activity

Potassium indan-5-sulphonate is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

This compound is an indanone derivative, which is characterized by its sulphonate group attached to the indan structure. The synthesis of this compound typically involves the sulphonation of indan derivatives followed by potassium salt formation. The resulting compound exhibits unique properties that contribute to its biological activity.

2. Biological Activity

The biological activity of this compound can be categorized into several key areas:

2.1 Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains and fungi. A study highlighted that certain indanone derivatives demonstrated minimum inhibitory concentrations (MIC) in the range of 50–200 µg/mL against Gram-positive and Gram-negative bacteria, indicating their potential as antimicrobial agents .

2.2 Anticancer Properties

The anticancer potential of this compound has been investigated through various in vitro studies. One notable study reported that related compounds inhibited the proliferation of cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells, with IC50 values ranging from 10 to 30 µM . This suggests a promising avenue for further research into its use as an adjunct therapy in cancer treatment.

2.3 Enzyme Inhibition

Enzyme inhibition studies have shown that this compound may act as an inhibitor of cholinesterases, which are critical in neurotransmitter regulation. Compounds derived from indanones have been reported to inhibit acetylcholinesterase (AChE) with IC50 values as low as 14.8 nM, indicating strong potential for treating neurodegenerative diseases like Alzheimer’s .

3. Case Studies and Clinical Applications

Several case studies have explored the therapeutic applications of this compound:

3.1 Hyperkalemia Treatment

This compound's role in managing hyperkalemia has been a focal point in clinical research. It functions similarly to other cation-exchange resins, effectively lowering serum potassium levels in patients with chronic kidney disease . Clinical trials have demonstrated a significant reduction in serum potassium levels, with a mean difference of −0.70 mEq/L after four weeks of treatment .

3.2 Potential in Drug Formulations

Due to its biological activity, this compound is being considered for incorporation into drug formulations aimed at treating various conditions, including cardiovascular diseases and metabolic disorders. Its ability to modulate ion exchange processes makes it a candidate for developing innovative therapeutic agents .

4. Summary of Research Findings

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Activity Type Effect Reference
AntimicrobialMIC: 50–200 µg/mL
AnticancerIC50: 10–30 µM
Enzyme InhibitionAChE IC50: 14.8 nM
Hyperkalemia TreatmentReduction: −0.70 mEq/L

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